Ethyl 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-5-methyl-3-isoxazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyridine ring, a thioether linkage, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-cyano-4,6-dimethyl-2-pyridinyl intermediate through a series of reactions involving nitration, reduction, and cyclization.
Thioether Formation: The pyridine intermediate is then reacted with a suitable thiol reagent to form the thioether linkage.
Isoxazole Ring Formation: The final step involves the cyclization of the thioether intermediate with an appropriate reagent to form the isoxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-5-methyl-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-5-methyl-3-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring can interact with enzymes or receptors, modulating their activity. The thioether and isoxazole moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-5-methyl-3-isoxazolecarboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate .
- Hexane, 4-ethyl-3,3-dimethyl- .
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-5-21-16(20)14-13(11(4)22-19-14)8-23-15-12(7-17)9(2)6-10(3)18-15/h6H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQXHGLLDKPYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=C(C(=CC(=N2)C)C)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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